methyl (4Z)-2-methyl-5-oxo-4-[(4-phenoxyanilino)methylidene]-1H-pyrrole-3-carboxylate
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Overview
Description
The compound with the identifier “methyl (4Z)-2-methyl-5-oxo-4-[(4-phenoxyanilino)methylidene]-1H-pyrrole-3-carboxylate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids to form peptide bonds.
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The reaction is as follows: [ 4 \text{C₃H₄N₂} + \text{C(O)Cl₂} \rightarrow (\text{C₃H₃N₂})₂\text{CO} + 2 [\text{C₃H₃N₂H₂}]\text{Cl} ] The imidazole serves both as the nucleophile and the base in this reaction. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide. [ (\text{C₃H₃N₂})₂\text{CO} + \text{H₂O} \rightarrow 2 \text{C₃H₄N₂} + \text{CO₂} ]
Amide Formation: It is used to convert amines into amides.
Ester Formation: It can convert alcohols into esters.
Common reagents used in these reactions include amines and alcohols. The major products formed are amides and esters .
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research, particularly in organic synthesis. Its applications include:
Peptide Synthesis: It is used for the coupling of amino acids to form peptide bonds.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds.
Polymer Chemistry: It is used in the modification of polymers to introduce functional groups.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation is facilitated by the formation of a carbonyl-imidazole intermediate, which is more reactive than the original carboxylic acid .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other carbonyl-activating agents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in that it is less prone to side reactions and is easier to handle. Similar compounds include:
- Dicyclohexylcarbodiimide
- N,N’-Diisopropylcarbodiimide
These compounds also activate carboxylic acids but may have different reactivity profiles and handling requirements .
Properties
IUPAC Name |
methyl (4Z)-2-methyl-5-oxo-4-[(4-phenoxyanilino)methylidene]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-18(20(24)25-2)17(19(23)22-13)12-21-14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-12,21H,1-2H3,(H,22,23)/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEFBTPCUWBSIO-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/NC2=CC=C(C=C2)OC3=CC=CC=C3)/C(=O)N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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